(1S,3R)-Rsl3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

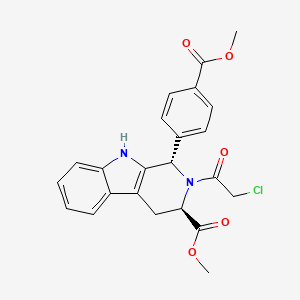

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJZRSRTYPUYRW-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1S,3R)-RSL3 Mechanism of Action in Ferroptosis: A Technical Guide

Executive Summary: Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue, particularly in oncology. The small molecule (1S,3R)-RSL3 is a cornerstone tool for studying and inducing ferroptosis. This technical guide provides an in-depth exploration of the molecular mechanisms through which RSL3 triggers this specific cell death pathway. The primary mechanism involves the direct, covalent inhibition of the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), a critical regulator of lipid hydroperoxide detoxification. This guide details the downstream consequences of GPX4 inactivation, including the roles of iron, lipid metabolism, and associated signaling pathways. It also presents quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core processes to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Ferroptosis

Ferroptosis is a distinct form of regulated cell death driven by the iron-dependent accumulation of lethal lipid reactive oxygen species (ROS).[1][2] Morphologically and biochemically, it is distinct from other cell death modalities like apoptosis and necrosis.[3] The core events of ferroptosis are the overwhelming peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes, leading to a loss of membrane integrity and eventual cell lysis. This process is tightly controlled by a complex network involving iron homeostasis, lipid metabolism, and specific antioxidant systems, most notably the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4).[1][2] Given that certain cancer cells, especially those that are therapy-resistant, exhibit a heightened sensitivity to this form of cell death, inducing ferroptosis is being actively explored as a novel anti-cancer strategy.[4]

This compound: A Class II Ferroptosis Inducer

This compound (RAS-selective lethal 3) is a potent and highly specific small molecule activator of ferroptosis.[5] It was initially identified in a screen for compounds that are selectively lethal to cancer cells expressing oncogenic RAS.[2][5] RSL3 is classified as a "Class II" ferroptosis-inducing compound (FIN). This classification distinguishes it from "Class I" FINs, such as erastin, which induce ferroptosis indirectly by inhibiting the cystine/glutamate antiporter (System Xc⁻), leading to the depletion of cellular glutathione (GSH) and subsequent indirect inactivation of GPX4.[2] In contrast, RSL3 acts directly on its target without affecting cellular GSH levels, making it a precise tool for probing the downstream events of GPX4 inhibition.[6] Of the four possible diastereomers of RSL3, only the (1S,3R) form is active in inducing ferroptosis, highlighting a specific stereochemical interaction with its target.[2][7]

Core Mechanism of Action: GPX4 Inhibition

The central mechanism of RSL3-induced ferroptosis is the direct and irreversible inactivation of GPX4.[1][5]

Direct Covalent Binding and Inactivation

Chemoproteomic studies have definitively identified GPX4 as the primary molecular target of RSL3.[2] RSL3 possesses a reactive chloroacetamide group that is thought to form a covalent bond with the catalytic selenocysteine (B57510) residue in the active site of GPX4.[7][8] This binding event irreversibly inactivates the enzyme, preventing it from carrying out its critical function. Microscale thermophoresis assays have measured the binding affinity (Kd) of RSL3 to a mutant GPX4 protein to be approximately 111 nM.[7]

Consequence: The Lipid Peroxidation Cascade

GPX4 is unique among glutathione peroxidases in its ability to directly reduce complex lipid hydroperoxides (L-OOH) embedded in cellular membranes to their corresponding non-toxic lipid alcohols (L-OH), using GSH as a cofactor.[2][4]

When RSL3 inactivates GPX4, this crucial defensive mechanism is lost. The consequences are:

-

Accumulation of Lipid Hydroperoxides: Without GPX4 activity, lipid hydroperoxides rapidly accumulate within the cell.[3]

-

Generation of Lipid-ROS: In the presence of labile ferrous iron (Fe²⁺), these accumulated lipid hydroperoxides undergo Fenton-type reactions, generating highly reactive lipid-based radicals (lipid ROS) such as alkoxyl and peroxyl radicals.[1][2]

-

Chain Reaction and Membrane Damage: These lipid radicals propagate a chain reaction of lipid peroxidation, leading to extensive oxidative damage, loss of membrane fluidity and integrity, and eventual membrane rupture, culminating in ferroptotic cell death.[1]

The Essential Roles of Iron and PUFAs

The action of RSL3 is critically dependent on both iron and the lipid composition of the cell.

-

Iron: RSL3-induced cell death is effectively blocked by iron chelators like deferoxamine (B1203445) (DFO), underscoring the requirement of iron for the propagation of lipid peroxidation.[2][9] RSL3 treatment has been shown to increase the cellular labile iron pool (LIP), further fueling the oxidative cascade.[10]

-

PUFAs and ACSL4: The substrates for lethal lipid peroxidation are polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA). The enzyme Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) is essential for esterifying these PUFAs into membrane phospholipids.[11][12] Consequently, cells lacking ACSL4 are resistant to RSL3-induced ferroptosis because their membranes are depleted of the necessary substrates for peroxidation.[11]

Extended Mechanistic Insights

While GPX4 inhibition is the primary mechanism, recent research has uncovered additional pathways that are modulated by RSL3.

-

Broader Selenoprotein Inhibition: There is emerging evidence that RSL3's activity may not be entirely exclusive to GPX4. Some studies suggest RSL3 can also bind to and inhibit other antioxidant selenoproteins, such as thioredoxin reductase 1 (TXNRD1).[13][14] This broader targeting of the selenoproteome could contribute to the potent induction of oxidative stress observed with RSL3 treatment.

-

Modulation of NRF2 Signaling: In lung adenocarcinoma cells, RSL3 has been shown to reduce the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[15] This occurs because RSL3 can inhibit the deubiquitinase USP11, leading to increased ubiquitination and subsequent degradation of NRF2, thereby weakening the cell's intrinsic antioxidant defenses.[15]

-

Activation of the NF-κB Pathway: In glioblastoma cells, RSL3 treatment activates the nuclear factor kappa-B (NF-κB) pathway.[16] Inhibition of this pathway was found to mitigate RSL3-induced ferroptosis, suggesting a pro-ferroptotic role for NF-κB in this context.[16]

-

Crosstalk with Apoptosis: RSL3-induced ROS production is not confined to triggering ferroptosis. In some cancer cells, the high levels of ROS can also initiate parallel apoptotic pathways, involving caspase-dependent cleavage of PARP1 and DNA damage.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on RSL3's mechanism of action.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Cell Line / System | Citation |

|---|---|---|---|

| Binding Affinity (Kd) | 111 nM | Recombinant His-tagged GPX4(U46C) | [7] |

| Effective Concentration | 10 ng/mL - 1 µg/mL | BJ-TERT/LT/ST/RASV12 | [5] |

| Effective Concentration | 100 nM - 1 µM | HT-1080, PANC1 | [19] |

| Effective Concentration | 50 nM - 100 nM | HT22 cells | [3] |

| Effective Concentration | 0.1 µM - 2 µM | Hepatocellular Carcinoma Cells |[20] |

Table 2: RSL3-Induced Changes in Biomarkers of Ferroptosis

| Biomarker | Change | Cell Line / System | Citation |

|---|---|---|---|

| Fragmented Mitochondria | 1.9-fold increase | H9c2 cells | [21] |

| Lipid-ROS | Time- and dose-dependent increase | HT22 cells | [3] |

| Cellular ROS | Time- and dose-dependent increase | HT22, SH-SY5Y cells | [3][22] |

| Malondialdehyde (MDA) | Time-dependent increase | HT22 cells | [3] |

| Labile Iron Pool (LIP) | Increased | Colorectal Cancer Cells | [8][10] |

| GPX4 Protein Level | Decreased | Glioblastoma, Colorectal Cancer Cells |[10][16] |

Key Experimental Protocols

Reproducing and building upon existing research requires robust experimental methods. Below are generalized protocols for key assays used to study RSL3-induced ferroptosis.

General Protocol for Induction of Ferroptosis[19][23]

-

Cell Seeding: Plate cells of interest in a multi-well plate (e.g., 96-well for viability, 6-well for protein/flow cytometry) at a density that ensures 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).

-

Preparation of Compounds: Prepare a stock solution of RSL3 (e.g., 10 mM in DMSO). Prepare working solutions in complete cell culture medium. For rescue experiments, also prepare solutions containing ferroptosis inhibitors like Ferrostatin-1 (Fer-1).

-

Treatment: Remove the old medium. Add the medium containing the desired concentrations of RSL3. For control wells, use medium with an equivalent concentration of DMSO. For rescue groups, co-treat with RSL3 and an inhibitor.

-

Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

-

Analysis: Proceed with downstream assays.

Cell Viability Assay (CCK-8/MTT)[23]

-

Reagent Addition: At the end of the treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well of a 96-well plate.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. For MTT assays, an additional step is required to add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Detection of Lipid Peroxidation (C11-BODIPY™ 581/591 Assay)[19][22]

-

Cell Treatment: Treat cells with RSL3 as described in 6.1, typically on glass-bottom dishes or in 96-well plates suitable for imaging.

-

Probe Loading: 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 probe to the culture medium at a final concentration of 1-5 µM.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Analysis: Immediately analyze the cells via fluorescence microscopy or flow cytometry. The unoxidized probe fluoresces red (emission ~590 nm), while the oxidized probe shifts to green fluorescence (emission ~510 nm). An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

Western Blot Analysis of Key Proteins[10][23]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GPX4, ACSL4, GAPDH) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

This compound is an indispensable chemical tool that has been instrumental in elucidating the molecular machinery of ferroptosis. Its primary mechanism of action, the direct and specific inhibition of GPX4, triggers a well-defined cascade of iron-dependent lipid peroxidation, leading to cell death. Further research has revealed a more complex picture, with RSL3 also influencing key signaling pathways such as NRF2 and NF-κB, and even engaging in crosstalk with apoptosis. For professionals in drug development, understanding this mechanism provides a clear rationale for targeting the GPX4 axis in cancers that are otherwise resistant to conventional therapies.

Future research should continue to explore the full spectrum of RSL3's off-target effects to ensure its precise use as a chemical probe. Investigating the mechanisms of acquired resistance to RSL3 and other ferroptosis inducers will be critical for the clinical translation of this therapeutic strategy. Finally, the development of novel compounds that leverage the ferroptotic pathway, informed by the foundational knowledge gained from studying agents like RSL3, holds significant promise for future therapeutic innovations.

References

- 1. invivogen.com [invivogen.com]

- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 8. researchgate.net [researchgate.net]

- 9. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]

- 10. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ACSL3 and ACSL4, Distinct Roles in Ferroptosis and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The RSL3 Induction of KLK Lung Adenocarcinoma Cell Ferroptosis by Inhibition of USP11 Activity and the NRF2-GSH Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. miR-612 Enhances RSL3-Induced Ferroptosis of Hepatocellular Carcinoma Cells via Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

(1S,3R)-Rsl3: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-Rsl3, also known as RAS-selective lethal 3, is a potent and specific small molecule inducer of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1] Its discovery has been instrumental in elucidating the molecular mechanisms of ferroptosis and has positioned it as a valuable tool for cancer research and drug development, particularly for targeting therapy-resistant cancers.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, along with detailed experimental protocols and visualizations of the signaling pathways involved.

Chemical Structure and Properties

This compound is a complex molecule with the IUPAC name methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₁ClN₂O₅ | [2] |

| Molecular Weight | 440.88 g/mol | [2] |

| Appearance | White to beige powder/crystalline solid | [3] |

| Solubility | Soluble in DMSO (≥125.4 mg/mL), DMF (~30 mg/mL), and Ethanol (~25 mg/mL). Insoluble in water. | [3][4] |

| Storage | Store at -20°C as a powder for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. | [5] |

| SMILES | COC(=O)[C@H]1CN(C(=O)CCl)--INVALID-LINK--C4=CC=C(C=C4)C(=O)OC | N/A |

| InChI Key | TXJZRSRTYPUYRW-NQIIRXRSSA-N | N/A |

Mechanism of Action: Induction of Ferroptosis

This compound is a class II ferroptosis-inducing compound, meaning it directly inhibits the activity of Glutathione (B108866) Peroxidase 4 (GPX4) without depleting cellular glutathione (GSH) levels.[6] GPX4 is a crucial selenoenzyme that plays a central role in the antioxidant defense system by reducing lipid hydroperoxides to non-toxic lipid alcohols.[7]

The canonical signaling pathway for this compound-induced ferroptosis is initiated by the direct binding and inactivation of GPX4. This inhibition leads to an accumulation of lipid-based reactive oxygen species (ROS), particularly lipid hydroperoxides, on cellular membranes.[1] This uncontrolled lipid peroxidation damages the cell membrane, leading to increased permeability and eventual cell death.[8] This process is iron-dependent, as iron is required for the generation of lipid ROS through the Fenton reaction.[8]

Recent studies suggest that the mechanism of RSL3 may be broader than just GPX4 inhibition, potentially affecting the entire selenoproteome, including thioredoxin reductase 1 (TXNRD1).[9] However, the inhibition of GPX4 remains the most well-established mechanism for its ferroptotic activity.

The signaling pathway is visualized in the diagram below:

Caption: this compound induces ferroptosis by inhibiting GPX4.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Cell Viability Assay (CCK-8 or MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.[2]

Workflow Diagram:

Caption: Workflow for determining cell viability after RSL3 treatment.

Detailed Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

RSL3 Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., a 10-point two-fold serial dilution starting from 40 µM).[2]

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of RSL3. Include a vehicle control (DMSO) and a positive control for cell death if desired.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[2]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability). Plot the normalized viability against the logarithm of the RSL3 concentration to determine the IC50 value using a non-linear regression curve fit.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[10]

Workflow Diagram:

Caption: Workflow for measuring lipid peroxidation using C11-BODIPY.

Detailed Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (typically around the IC50 value). Include a vehicle control and a co-treatment group with a ferroptosis inhibitor like Ferrostatin-1 to confirm specificity.[2]

-

Probe Staining: At the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.

-

Cell Harvesting: Wash the cells twice with PBS, then detach them using trypsin. Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

-

Flow Cytometry: Analyze the cells using a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[2]

-

Data Analysis: Quantify the increase in green fluorescence, which indicates the level of lipid peroxidation. This can be expressed as the percentage of green-positive cells or the fold change in mean green fluorescence intensity compared to the control.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[6]

Workflow Diagram:

Caption: Workflow for an in vivo xenograft study with RSL3.

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign the mice to treatment and control groups.

-

Treatment Administration: Administer this compound, typically by subcutaneous or intraperitoneal injection, at a dose such as 100 mg/kg, twice a week for a specified period (e.g., 2 weeks).[4][11] The control group receives the vehicle solution.

-

Monitoring: Measure the tumor volume (using calipers) and the body weight of the mice regularly (e.g., every 2-3 days).

-

Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and perform further analyses such as immunohistochemistry for markers of ferroptosis or Western blotting for protein expression changes.[12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time (h) | Assay | Source |

| HCT116 | Colorectal Cancer | 4.084 | 24 | CCK-8 | [13][14] |

| LoVo | Colorectal Cancer | 2.75 | 24 | CCK-8 | [13][14] |

| HT29 | Colorectal Cancer | 12.38 | 24 | CCK-8 | [13][14] |

| Detroit562 | Hypopharyngeal Squamous Carcinoma | ~0.2 (significant death at higher conc.) | 24 | CCK-8 | [15] |

| FaDu | Hypopharyngeal Squamous Carcinoma | ~0.2 (significant death at higher conc.) | 24 | CCK-8 | [15] |

| SH-SY5Y | Neuroblastoma | ~5 (significant death) | 3 | MTT | [16] |

Conclusion

This compound is a powerful and selective tool for inducing ferroptosis through the direct inhibition of GPX4. Its well-defined chemical structure and properties, coupled with a growing understanding of its mechanism of action, make it an invaluable reagent for researchers in cell biology, cancer biology, and drug discovery. The experimental protocols provided in this guide offer a starting point for investigating the effects of this compound in various experimental systems. Further research into its broader effects on the selenoproteome and its potential therapeutic applications is ongoing and holds significant promise for the development of novel anti-cancer strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Ferroptosis Pathway | Rockland [rockland.com]

- 8. invivogen.com [invivogen.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. oncotarget.com [oncotarget.com]

- 11. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 14. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Low-Concentration PTX And RSL3 Inhibits Tumor Cell Growth Synergistically By Inducing Ferroptosis In Mutant p53 Hypopharyngeal Squamous Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Cellular Targets of (1S,3R)-Rsl3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-Rsl3 , a potent small molecule, has emerged as a critical tool in the study of ferroptosis, a unique form of regulated cell death driven by iron-dependent lipid peroxidation. Understanding its precise cellular interactome is paramount for its application in basic research and its potential therapeutic development. This technical guide provides an in-depth overview of the identified cellular targets of this compound, detailed experimental protocols for their validation, and a summary of quantitative data to facilitate comparative analysis.

Core Cellular Target: Glutathione Peroxidase 4 (GPX4)

The primary and most well-characterized cellular target of this compound is Glutathione Peroxidase 4 (GPX4) .[1][2][3][4] GPX4 is a unique, monomeric, selenium-containing enzyme that plays a central role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols.[5] this compound acts as a direct and irreversible inhibitor of GPX4.[6] By covalently binding to the active site selenocysteine (B57510) of GPX4, RSL3 inactivates its enzymatic function.[2] This inactivation leads to the accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3] The stereoisomer (1R,3R)-Rsl3 is significantly less active, highlighting the specific interaction between the (1S,3R) conformation and its target.[5]

Emerging and Secondary Cellular Targets

Recent evidence suggests that the cellular activity of this compound may extend beyond GPX4, potentially encompassing a broader range of selenoproteins.

Thioredoxin Reductase 1 (TXNRD1)

Several studies have identified Thioredoxin Reductase 1 (TXNRD1) , another key selenoenzyme in the cellular antioxidant network, as a target of RSL3.[7][8] Some research even suggests that in certain contexts, RSL3 and other ferroptosis inducers may not directly inhibit purified GPX4 but rather act on TXNRD1.[7] Inhibition of TXNRD1 can disrupt the thioredoxin system, leading to increased oxidative stress and potentially contributing to the ferroptotic phenotype. Mechanistically, it is proposed that RSL3's inhibition of TrxR1 can lead to the activation of protein disulfide isomerase (PDI), which in turn promotes the accumulation of nitric oxide and ROS, further sensitizing cells to ferroptosis.[9][10]

The Selenoproteome

Affinity pull-down mass spectrometry studies using biotinylated RSL3 probes have revealed that RSL3 can interact with multiple selenoproteins beyond GPX4 and TXNRD1.[11][12] This suggests that this compound may function as a more general inhibitor of the selenoproteome, which could explain its potent effects in certain cancer cell lines that are not solely dependent on GPX4.[11]

Essential Co-factor: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)

While not a direct binding target, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical determinant of cellular sensitivity to this compound-induced ferroptosis.[13][14] ACSL4 is responsible for esterifying long-chain polyunsaturated fatty acids (PUFAs) into acyl-CoA derivatives.[13] These PUFA-containing phospholipids (B1166683) are the primary substrates for lipid peroxidation. Cells lacking ACSL4 are resistant to RSL3-induced ferroptosis, indicating that the incorporation of PUFAs into cellular membranes is a prerequisite for the execution of this cell death pathway.[13]

Quantitative Data: Potency and Efficacy of this compound

The potency of this compound varies across different cell lines, reflecting their diverse genetic and metabolic backgrounds. The following tables summarize key quantitative data related to RSL3's activity.

| Cell Line | Assay Type | Endpoint | IC50 / EC50 Value (µM) | Reference |

| HN3 | Viability | Cell Viability | 0.48 | [3] |

| HN3-rslR | Viability | Cell Viability | 5.8 | [3] |

| HT-1080 | Viability | Cell Viability | 1.55 | [3] |

| A549 | Viability | Cell Viability | 0.5 | [3] |

| H1975 | Viability | Cell Viability | 0.15 | [3] |

| MAD-MB-231 | Viability | Cell Viability | 0.71 | [3] |

| HCC1937 | Viability | Cell Viability | 0.85 | [3] |

| HCT116 | Viability | Cell Viability (24h) | 4.084 | [15] |

| LoVo | Viability | Cell Viability (24h) | 2.75 | [15] |

| HT29 | Viability | Cell Viability (24h) | 12.38 | [15] |

| HT22 | Viability | Cell Death | 0.004 | [13] |

| Target | Assay Type | Potency Metric | Value (nM) | Reference |

| GPX4 | Microscale Thermophoresis (MST) | Kd | 111 | [16] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for experiments used to identify its cellular targets.

Caption: this compound Mechanism of Action.

Caption: Key Experimental Workflows.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the RSL3 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[17]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This protocol measures the accumulation of lipid peroxides in cells treated with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

BODIPY™ 581/591 C11 fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and allow them to adhere.

-

Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Prepare a working solution of BODIPY™ 581/591 C11 in serum-free medium (typically 1-10 µM).

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the BODIPY™ 581/591 C11 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[18][19]

-

Wash the cells twice with PBS to remove excess dye.

-

For flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, resuspend in PBS, and analyze immediately. The oxidized form of the dye will fluoresce in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

For fluorescence microscopy, add fresh PBS to the cells and image immediately using appropriate filter sets for green and red fluorescence.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to its target protein (e.g., GPX4) in a cellular context.[8][20]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

PBS with protease and phosphatase inhibitors

-

Lysis buffer (e.g., RIPA buffer)

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein (e.g., anti-GPX4)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Culture cells to a high confluency.

-

Treat the cells with this compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C.[8]

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.

-

A shift in the melting curve to a higher temperature in the RSL3-treated samples compared to the vehicle control indicates that RSL3 binding has stabilized the target protein.

Conclusion

This compound is a powerful chemical probe for inducing and studying ferroptosis. Its primary cellular target is GPX4, leading to the accumulation of lipid peroxides. However, emerging evidence points to a broader interaction with the selenoproteome, including TXNRD1, which may contribute to its potent cytotoxic effects. The essential role of ACSL4 in sensitizing cells to RSL3 underscores the critical involvement of lipid metabolism in ferroptosis. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating the intricate cellular mechanisms of this compound and the fascinating process of ferroptosis. Careful experimental design, including the use of appropriate controls and orthogonal assays, will be crucial for further dissecting the complete target landscape of this important molecule.

References

- 1. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. invivogen.com [invivogen.com]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 18. abpbio.com [abpbio.com]

- 19. biorxiv.org [biorxiv.org]

- 20. benchchem.com [benchchem.com]

(1S,3R)-RSL3: A Technical Guide to its Role in Regulating Iron-Dependent Cell Death

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the small molecule (1S,3R)-RSL3 and its pivotal role in the induction of ferroptosis, a unique iron-dependent form of programmed cell death. This document outlines the core mechanisms of action, presents quantitative data from key studies, details experimental protocols for investigating its effects, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: GPX4 Inhibition and Beyond

This compound is a potent and specific inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] The primary and most well-established mechanism of action for this compound is the direct and covalent inhibition of the selenoenzyme Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial antioxidant enzyme responsible for neutralizing lipid hydroperoxides, thereby protecting cellular membranes from oxidative damage.[2]

By irreversibly binding to the active site of GPX4, this compound inactivates the enzyme, leading to a rapid accumulation of lipid-based reactive oxygen species (ROS).[1][3] This unchecked lipid peroxidation, in the presence of labile iron, results in damage to the cell membrane, ultimately culminating in ferroptotic cell death.[1] Notably, of the four possible diastereomers of RSL3, only the (1S,3R) form is active in inducing ferroptosis, highlighting the specificity of this interaction.[2]

Beyond its direct effect on GPX4, emerging research suggests that the cellular consequences of this compound-induced ferroptosis are more complex, involving the modulation of other signaling pathways:

-

NF-κB Pathway Activation: In some cellular contexts, such as glioblastoma, this compound treatment has been shown to activate the nuclear factor kappa-B (NF-κB) pathway. This activation, characterized by the phosphorylation of p65 and IκBα, appears to be a critical component of the ferroptotic process induced by RSL3.[2][4][5] Inhibition of the NF-κB pathway can alleviate RSL3-induced ferroptosis, suggesting a synergistic relationship between GPX4 inhibition and NF-κB signaling in executing this cell death program.[2][5]

-

PARP1-Mediated Apoptosis: Recent studies have uncovered a link between this compound-induced ferroptosis and the induction of apoptosis through Poly(ADP-ribose) polymerase (PARP1). RSL3 treatment can lead to the cleavage of PARP1, a hallmark of apoptosis, in a caspase-dependent manner.[6][7] This suggests a potential crosstalk between ferroptosis and apoptosis, where the oxidative stress initiated by RSL3 can trigger parallel apoptotic signaling cascades.

-

Regulation of Iron Metabolism: this compound has also been observed to influence the expression of genes involved in iron metabolism. For instance, in human macrophages, RSL3 treatment can induce the expression of ferroportin (SLC40A1), the sole known iron exporter in vertebrates.[8] This suggests that cells may attempt to counteract the iron-dependent lipid peroxidation by upregulating iron export mechanisms.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing ferroptosis is cell-line dependent and can be quantified through various assays. The following tables summarize key quantitative data from the literature.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| HN3 | Head and Neck Cancer | 0.48 | 72 |

| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | 72 |

| HT-1080 | Fibrosarcoma | 1.55 | 48 |

| A549 | Lung Cancer | 0.5 | 24 |

| H1975 | Lung Cancer | 0.15 | 24 |

| MAD-MB-231 | Breast Cancer | 0.71 | 96 |

| HCC1937 | Breast Cancer | 0.85 | 96 |

| DU145 | Prostate Cancer | ~0.6 | 48 |

| TRAMP-C2 | Murine Prostate Cancer | ~1.2 | 48 |

| MCF7 | Breast Cancer | > 2 | Not specified |

| MDAMB415 | Breast Cancer | > 2 | Not specified |

| ZR75-1 | Breast Cancer | > 2 | Not specified |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. [9][10][11][12]

| Cell Line | Treatment | Fold Increase in Lipid ROS | Assay |

| Human Macrophages | 10 µM RSL3 (6 hours) | ~2-fold | C11-BODIPY |

| HT-1080 (DJ-1 knockout) | RSL3 (4 hours) | Profound increase | C11-BODIPY |

| Colorectal Cancer Cells | RSL3 | Significant increase | DCFH-DA |

Table 2: Quantitative Analysis of this compound-Induced Lipid Peroxidation. [8][13][14]

| Cell Line | Treatment | Change in Protein/Gene Expression | Method |

| HN3-rslR | 0-8 µM RSL3 (24 hours) | GPX4 protein decreased | Western Blot |

| Glioblastoma Cells | RSL3 | Phosphorylated p65 and IκBα increased | Western Blot |

| Human Macrophages | 10 µM RSL3 (24 hours) | SLC40A1 mRNA increased | RT-qPCR |

| Various Cancer Cell Lines | RSL3 | Cleaved PARP1 increased | Western Blot |

Table 3: Modulation of Key Proteins and Genes by this compound. [2][6][8][9]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures associated with this compound, the following diagrams have been generated using the DOT language.

References

- 1. benchchem.com [benchchem.com]

- 2. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological functions and pathways affected by (1S,3R)-Rsl3

An In-Depth Technical Guide to the Biological Functions and Pathways Affected by (1S,3R)-Rsl3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and specific small molecule inducer of ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[1] It functions as a class II ferroptosis-inducing compound (FIN) by directly and covalently inhibiting the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), a critical regulator of lipid peroxidation.[2][3][4] This direct inactivation of GPX4 distinguishes Rsl3 from class I FINs, such as erastin, which act upstream by depleting glutathione (GSH).[3] The specificity of this compound for GPX4 has made it an indispensable tool for elucidating the molecular mechanisms of ferroptosis and exploring its therapeutic potential, particularly in cancer biology, where it shows selective lethality against certain cancer cells, including those with RAS mutations.[1][2][5] This guide details the mechanism of action of this compound, the core biological pathways it affects, quantitative data on its activity, and key experimental protocols for its study.

Core Mechanism of Action: GPX4 Inhibition

The primary molecular target of this compound is Glutathione Peroxidase 4 (GPX4).[1][6] GPX4 is a unique peroxidase that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby protecting cellular membranes from oxidative damage.[3]

This compound possesses a chloroacetamide moiety that covalently binds to the active site selenocysteine (B57510) of GPX4, leading to its irreversible inactivation.[4] This inhibition disrupts the cell's primary defense against lipid peroxidation. The consequences of GPX4 inactivation are:

-

Accumulation of Lipid Peroxides: With GPX4 inhibited, polyunsaturated fatty acids (PUFAs) within cellular membranes are susceptible to iron-dependent oxidation, leading to a lethal accumulation of lipid reactive oxygen species (ROS).[2][7]

-

Oxidative Stress and Membrane Damage: The buildup of lipid peroxides disrupts membrane integrity, leading to increased permeability, swelling, and eventual rupture, culminating in ferroptotic cell death.[1]

Only the (1S,3R) stereoisomer of Rsl3 is active in inducing ferroptosis, highlighting the specific nature of its interaction with GPX4.[3] The (1R,3R) isomer serves as an inactive control for experiments.[5]

Affected Biological Pathways

While the direct effect of Rsl3 is on GPX4, its action reverberates through several interconnected cellular pathways.

The Ferroptosis Pathway

Ferroptosis is the central pathway activated by Rsl3. Key components include iron metabolism, lipid metabolism, and the glutathione-dependent antioxidant system. Rsl3 acts directly on the latter, triggering a cascade that is dependent on the others. The process is effectively blocked by iron chelators like deferoxamine (B1203445) and lipophilic radical-trapping antioxidants such as Ferrostatin-1 and Liproxstatin-1.[2][3]

Crosstalk with Other Cell Death Pathways

Recent evidence suggests Rsl3-induced ferroptosis may intersect with other cell death mechanisms:

-

Apoptosis: Rsl3 treatment can trigger caspase-dependent cleavage of Poly(ADP-ribose) polymerase (PARP1), a hallmark of apoptosis.[8] This suggests a potential link where intense oxidative stress from ferroptosis can initiate apoptotic signaling.[8]

-

Pyroptosis: In some cancer cell lines, Rsl3 has been shown to induce cleavage of gasdermin D and E (GSDMD/E) and the release of pyroptosis-associated cytokines, indicating a potential overlap between ferroptosis and this inflammatory cell death pathway.[9][10]

Proteasome and Ubiquitination Pathways

Rsl3-induced ferroptosis has been linked to changes in the cellular proteome and ubiquitination levels. Studies have shown that ferroptosis can lead to increased proteasome activity and higher levels of global ubiquitination, which can be reversed by ferroptosis inhibitors.[11]

Quantitative Data Presentation

The efficacy of this compound is cell-line dependent. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its cytotoxic effect.

| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |

| HCT116 | Colorectal Cancer | 4.084 | 24 | [7] |

| LoVo | Colorectal Cancer | 2.75 | 24 | [7] |

| HT29 | Colorectal Cancer | 12.38 | 24 | [7] |

| HN3 | Head and Neck Cancer | 0.48 | 72 | [12] |

| HN3-rslR (Resistant) | Head and Neck Cancer | 5.8 | 72 | [12] |

| A549 | Lung Cancer | ~0.5 | 24 | [13] |

| H1975 | Lung Cancer | 0.15 | 24 | [12] |

| MAD-MB-231 | Breast Cancer | 0.71 | 96 | [12] |

| HCC1937 | Breast Cancer | 0.85 | 96 | [12] |

| MCF7 | Breast Cancer | > 2 | 72 | [14] |

| ZR75-1 | Breast Cancer | > 2 | 72 | [14] |

Key Experimental Protocols

Studying the effects of this compound involves a core set of assays to confirm ferroptosis induction and quantify its impact.

Cell Viability Assay (e.g., CCK-8)

Objective: To determine the cytotoxic effect of Rsl3 and calculate its IC50 value.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

-

Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 20 µM) in fresh culture medium.[15] Replace the medium in each well with the Rsl3 dilutions. Include wells for vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours.[7][15]

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells (100% viability) and plot viability against Rsl3 concentration to determine the IC50.[15]

Lipid Peroxidation Assay (C11-BODIPY™ 581/591)

Objective: To directly measure the accumulation of lipid ROS, a hallmark of ferroptosis.[16][17]

Methodology:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentration of Rsl3 (e.g., IC50 value). Include a vehicle control and a co-treatment group with a ferroptosis inhibitor (e.g., 5 µM Liproxstatin-1) to confirm specificity.[14][15]

-

Probe Staining: After treatment (typically 4-8 hours), harvest the cells and wash with PBS. Resuspend the cells in a buffer containing the C11-BODIPY™ 581/591 probe (typically 1-10 µM) and incubate for 30 minutes at 37°C, protected from light.

-

Data Acquisition: Analyze the cells using a flow cytometer. The C11-BODIPY™ probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[18]

-

Analysis: Quantify the level of lipid peroxidation by measuring the increase in green fluorescence (e.g., in the FITC channel) relative to the control groups.[11]

Western Blot for GPX4 Expression

Objective: To assess the levels of GPX4 protein following Rsl3 treatment. While Rsl3 is a direct inhibitor, some studies report a decrease in GPX4 protein abundance after prolonged treatment.[2][7][19]

Methodology:

-

Cell Lysis: Treat cells with Rsl3 for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.[20][21]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[20]

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize GPX4 band intensity to a loading control like β-actin.[20]

Conclusion and Future Directions

This compound is a foundational chemical probe for studying ferroptosis. Its specific inhibition of GPX4 allows for precise dissection of this cell death pathway. For drug development professionals, the synthetic lethality observed between Rsl3 and RAS-mutant cancers presents a promising therapeutic avenue.[1][2] However, challenges such as off-target effects at higher concentrations and poor pharmacokinetic properties in vivo must be addressed for clinical translation.[22][23] Future research will likely focus on developing second-generation GPX4 inhibitors with improved drug-like properties and further exploring the complex interplay between ferroptosis and other cellular processes to identify novel combination therapies.

References

- 1. invivogen.com [invivogen.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Potent ferroptosis agent RSL3 induces cleavage of Pyroptosis-Specific gasdermins in Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. RSL3 - MedChem Express [bioscience.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]

- 22. Synergism of non-thermal plasma and low concentration RSL3 triggers ferroptosis via promoting xCT lysosomal degradation through ROS/AMPK/mTOR axis in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

A Comprehensive Literature Review of (1S,3R)-RSL3 Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-RSL3, also known as RAS-selective lethal 3, is a potent small molecule widely utilized in biomedical research as a classical inducer of ferroptosis, a form of iron-dependent, non-apoptotic programmed cell death.[1][2] It was initially identified for its selective lethality in tumor cells expressing oncogenic RAS.[1][3] The canonical mechanism of action attributed to this compound is the direct and irreversible inactivation of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[4][5] This inhibition leads to the accumulation of lipid-based reactive oxygen species (ROS) and subsequent oxidative cell death.[1][3]

However, recent studies have begun to re-characterize the mechanism of RSL3, suggesting its activity may extend beyond GPX4 inhibition. Evidence now points towards a broader impact on the selenoproteome, including other enzymes like thioredoxin reductase 1 (TXNRD1), and that cellular sensitivity to RSL3 does not always correlate with GPX4 dependency.[6][7][8] This guide provides a comprehensive review of the literature on this compound, summarizing quantitative data, detailing key experimental protocols, and visualizing its complex biological pathways to offer a thorough resource for professionals in the field.

Mechanism of Action

Canonical Pathway: GPX4 Inhibition

The most well-established mechanism for this compound is the covalent binding and inactivation of the selenocysteine (B57510) residue within the active site of GPX4.[5][9] GPX4 is a unique glutathione peroxidase that reduces phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cell membranes from oxidative damage.[2] By inhibiting GPX4, RSL3 permits the unchecked, iron-dependent accumulation of lipid peroxides, culminating in membrane rupture and ferroptotic cell death.[2][3]

This interaction is highly stereospecific. The (1S,3R) diastereomer is the most potent form, while other stereoisomers, such as (1R,3R)-RSL3, are considered inactive or significantly less potent, demonstrating that the biological effect is not solely due to the reactivity of the chloroacetamide group.[6][10][11] This specificity has made this compound an invaluable tool for studying the GPX4-axis of ferroptosis.

Emerging Insights: Pan-Selenoprotein Inhibition and Off-Target Effects

Recent chemoproteomic studies have challenged the view of RSL3 as a highly specific GPX4 inhibitor. Affinity pull-down mass spectrometry experiments revealed that RSL3 can bind to multiple selenoproteins, suggesting it may function as a pan-selenoprotein inhibitor.[6][12] One significant additional target identified is Thioredoxin Reductase 1 (TXNRD1), another key enzyme in cellular redox control.[8][13] Some studies have even reported that RSL3 and ML162 (another ferroptosis inducer) inhibit TXNRD1 but lack the capacity to inhibit recombinant GPX4 in vitro, suggesting the cellular context is crucial for its activity.[8][14]

Furthermore, research in colorectal cancer cell lines has shown that sensitivity to RSL3 does not always correlate with GPX4 dependency.[6][15] In some cell lines, the (1R,3R)-RSL3 stereoisomer, which does not effectively bind GPX4, exhibited nearly equipotent cytotoxicity to the active (1S,3R) isomer.[12][15] These findings suggest that in certain contexts, the lethal effects of RSL3 may be driven by GPX4-independent mechanisms or the collective inhibition of multiple redox-active enzymes.

Quantitative Data Presentation

The following tables summarize the reported efficacy and target engagement values for RSL3 and its stereoisomers across various studies.

Table 1: In Vitro Efficacy of RSL3 and its Stereoisomers in Cell Lines

| Compound | Cell Line | IC50 / EC50 | Assay Duration | Reference |

| This compound | H-RasV12 BJeLR | 0.01 µM (EC50) | - | [13] |

| This compound | BJeH (WT Ras) | 2 µM (EC50) | - | [13] |

| This compound | HT1080 | 13 nM (EC50) | 72 h | [6][15] |

| (1R,3R)-RSL3 | HT1080 | 903 nM (EC50) | 72 h | [6][15] |

| This compound | DLD-1 (CRC) | ~1 µM (EC50) | 72 h | [15] |

| (1R,3R)-RSL3 | DLD-1 (CRC) | ~0.5 µM (EC50) | 72 h | [15] |

| This compound | HCT116, RKO, SW480 (CRC) | ~1 µM (EC50) | 72 h | [15] |

| (1R,3R)-RSL3 | HCT116, RKO, SW480 (CRC) | ~1 µM (EC50) | 72 h | [15] |

| This compound | HepG2 | ~0.07 µM (IC50) | 72 h | [16] |

| This compound | HA22T/VGH | ~0.3 µM (IC50) | 72 h | [16] |

| This compound | HN3 | 0.48 µM (IC50) | 72 h | [17] |

| This compound | HN3-rslR (resistant) | 5.8 µM (IC50) | 72 h | [17] |

| This compound | A549 | ~0.5 µM (IC50) | 24 h | [14][17] |

| This compound | H1975 | 150 nM (IC50) | 24 h | [17] |

| This compound | HT22 | 0.004 µM (EC50) | 16 h | [18] |

| (1R,3S)-RSL3 | HT22 | 5.2 µM (EC50) | 16 h | [18] |

| Free this compound | Multiple Myeloma Cell Lines (Avg.) | 2.70 - 6.25 µM (IC50) | 24 h | [9] |

| Liposomal this compound | Multiple Myeloma Cell Lines (Avg.) | ~186 - 880 nM (IC50) | 24 h | [9] |

Table 2: Target Engagement and Enzyme Inhibition

| Compound | Target | Potency | Assay Type | Reference |

| This compound | GPX4(U46C) | Kd = 111 nM | Microscale Thermophoresis (MST) | [11] |

| This compound | Thioredoxin Reductase 1 (TrxR1) | IC50 = 7.9 µM | Cell-free enzymatic assay | [13] |

| This compound | GPX4 | No inhibition at 100 µM | Recombinant human seleno-GPX4 | [13] |

| This compound | GPX4 | Inhibition at 50 nM | GPX4-overexpressing cell lysates | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving this compound.

1. General Ferroptosis Induction and Rescue Assay

This protocol describes the induction of ferroptosis using RSL3 and its inhibition by common ferroptosis inhibitors.

-

Cell Seeding: Plate cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare stock solutions of inhibitors such as Ferrostatin-1 (10 mM in DMSO) or Liproxstatin-1 (10 mM in DMSO).

-

Treatment:

-

For rescue experiments, pre-treat cells with the inhibitor (e.g., 1 µM Ferrostatin-1) for 1-2 hours.

-

Add this compound to the desired final concentrations (e.g., a serial dilution from 10 µM to 1 nM). Include a DMSO vehicle control.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Measure cell viability using a preferred method (e.g., MTT, CellTiter-Glo, or live-cell imaging). The rescue of cell death by a specific ferroptosis inhibitor confirms the mechanism.

2. Lipid Peroxidation Measurement using C11-BODIPY 581/591

This assay directly measures lipid ROS, a key hallmark of ferroptosis.

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 12-well plate or glass-bottom dish). Treat with this compound (e.g., 100 nM - 1 µM) for a specified time (e.g., 6-16 hours). Include positive (e.g., Cumene hydroperoxide) and negative (DMSO, RSL3 + Ferrostatin-1) controls.

-

Probe Loading: Remove the treatment media and wash cells with PBS. Add pre-warmed, serum-free media containing 1-5 µM C11-BODIPY 581/591 probe.

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

-

Analysis: Wash cells with PBS to remove excess probe. Analyze immediately via flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state; upon oxidation by lipid peroxides, its fluorescence shifts to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

3. Western Blot for GPX4 Expression

This protocol assesses whether RSL3 treatment affects the protein levels of its target, GPX4.

-

Cell Treatment and Lysis: Plate cells in 6-well plates. Treat with RSL3 for the desired time (e.g., 24 hours).[3] Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an antibody for a loading control (e.g., β-actin or GAPDH).

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the GPX4 band intensity may be observed with some ferroptosis inducers, though RSL3 is primarily known as an activity inhibitor.[4]

Conclusion

This compound remains an essential chemical probe for inducing and studying ferroptosis. Its canonical role as a potent, stereospecific inhibitor of GPX4 has provided profound insights into the mechanisms of this unique cell death pathway.[2][3] However, the scientific community must proceed with an evolving understanding of its mechanism. Mounting evidence indicates that RSL3's biological activity is more complex than initially described, with potential off-target effects on the broader selenoproteome, including TXNRD1.[6][8] The observation that RSL3's cytotoxicity does not always align with GPX4 dependency in all cell types underscores the need for careful experimental design, including the use of appropriate controls like inactive stereoisomers and genetic validation of targets.[6][11] For researchers and drug developers, this compound is both a powerful tool and a reminder of the intricate and context-dependent nature of cellular redox biology. Future investigations will be critical to fully delineate its complete target profile and leverage its therapeutic potential, particularly in diseases like cancer where ferroptosis is a promising therapeutic strategy.[1]

References

- 1. invivogen.com [invivogen.com]

- 2. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

(1S,3R)-RSL3 as a Chemical Probe for Studying Ferroptosis: A Technical Guide

Abstract: Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] The small molecule (1S,3R)-RSL3 has emerged as a cornerstone chemical probe for elucidating the mechanisms of ferroptosis.[2] It is a potent and specific inducer of ferroptosis, primarily acting through the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid hydroperoxides.[3][4][5] By inactivating GPX4, this compound leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in cell death.[2][3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and critical considerations for its use in research and drug development.

Chemical and Physical Properties

This compound, or RAS-selective lethal 3, is the active diastereomer used to induce ferroptosis; other isomers, such as (1R,3R)-RSL3, are considered inactive controls.[5][6]

| Property | Value |

| Full Chemical Name | (1S,3R)-Methyl 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylate[4] |

| Synonyms | This compound, RSL3[4][7] |

| CAS Number | 1219810-16-8[4][8] |

| Molecular Formula | C₂₃H₂₁ClN₂O₅[4][9] |

| Molecular Weight | 440.88 g/mol [3][4][8] |

| Appearance | Solid[8] |

| Solubility | Soluble in DMSO (e.g., to 100 mM); insoluble in water and ethanol.[4][8][9] |

| Purity | ≥95-99%[4] |

| Storage | Store as a solid at -20°C.[8] |

Mechanism of Action

The canonical mechanism of this compound involves the direct, covalent inhibition of the selenoenzyme GPX4.[2][10] GPX4 plays a critical role in cellular defense against oxidative damage by reducing lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), using glutathione (GSH) as a cofactor.[5] By irreversibly binding to the catalytic selenocysteine (B57510) residue in GPX4's active site, this compound inactivates the enzyme.[10] This inactivation leads to an unchecked accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes, which, in the presence of labile iron, results in oxidative damage and execution of the ferroptotic cell death pathway.[5][11]

However, recent evidence suggests a more complex mechanism. Some studies have found that RSL3 does not inhibit purified recombinant GPX4 directly, but its inhibitory activity is observed in the presence of cell lysates or the adaptor protein 14-3-3ε.[9][12] Furthermore, chemoproteomic studies indicate that RSL3 may have additional targets, including other selenoproteins like thioredoxin reductase 1 (TXNRD1).[9][12][13] Despite these nuances, the inactivation of GPX4 remains the most well-established downstream effect leading to ferroptosis induction by RSL3.[5][14][15]

Quantitative Data

The effective concentration of this compound is highly cell-line specific and must be determined empirically.[16] Below is a summary of reported half-maximal inhibitory concentrations (IC50) in various cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |

| H-RasV12 BJeLR | Engineered Fibroblasts | 0.01 µM | N/A | [9] |

| BJeH (WT Ras) | Fibroblasts | 2 µM | N/A | [9] |

| H1975 | Non-Small Cell Lung Cancer | 150 nM | 24 h | [12][17] |

| H1299 | Non-Small Cell Lung Cancer | 59 nM | 48 h | [17] |

| H23 | Non-Small Cell Lung Cancer | 95 nM | 48 h | [17] |

| HCC827 | Non-Small Cell Lung Cancer | 87 nM | 48 h | [17] |

| A549 | Non-Small Cell Lung Cancer | ~0.5 µM | 24 h | [12][18] |

| HN3 | Head and Neck Cancer | 0.48 µM | 72 h | [18] |

| HN3-rslR | RSL3-Resistant HNC | 5.8 µM | 72 h | [18] |

| HT-1080 | Fibrosarcoma | 1.55 µM | 48 h | [18] |

| Primary Hippocampal Neurons | Neurons | 14.29 µM | 24 h | [19] |

| BT474 | Luminal Breast Cancer | 0.059 µM | 3 days | [20] |

| MAD-MB-231 | Triple-Negative Breast Cancer | 0.71 µM | 96 h | [18] |

Note: IC50 values can vary based on experimental conditions such as cell density, media composition, and assay type.

Experimental Protocols

Successful use of this compound requires careful optimization and appropriate controls. The ferroptosis inhibitor Ferrostatin-1 (Fer-1) and iron chelators (e.g., Deferoxamine, DFO) are essential negative controls to confirm that cell death is indeed ferroptosis.[5][12][15]

This protocol outlines the steps to determine the IC50 of RSL3 for a specific cell line using a colorimetric viability assay like Cell Counting Kit-8 (CCK-8) or MTT.[15][16]

Materials:

-

Cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

Ferrostatin-1 (optional, for control)

-

Vehicle (cell culture grade DMSO)

-

CCK-8 or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to attach overnight.[16]

-

Compound Preparation: Prepare a series of RSL3 dilutions in complete culture medium from your DMSO stock. A common range is 0.01 µM to 20 µM.[16] Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.1%. Prepare a vehicle control (medium with the same final DMSO concentration) and a rescue control (co-treatment of RSL3 with 1-2 µM Ferrostatin-1).[15]

-

Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different RSL3 concentrations, vehicle, or control treatments to the appropriate wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[14][18]

-

Viability Measurement: Add 10 µL of CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[16]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[16]

-

Analysis: Normalize the absorbance values of treated wells to the vehicle-treated control wells (which represent 100% viability). Plot the normalized viability against the logarithm of the RSL3 concentration and use a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

A hallmark of ferroptosis is the accumulation of lipid ROS.[11] This can be measured using fluorescent probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.[21][22]

Materials:

-

Cells cultured in 6-well plates or on coverslips

-

This compound

-

Ferrostatin-1 (for control)

-

C11-BODIPY 581/591 probe (stock in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Treatment: Seed and treat cells with the desired concentration of RSL3 (e.g., the predetermined IC50) for a specific time (e.g., 6-8 hours).[22] Include vehicle and RSL3 + Fer-1 control groups.

-

Probe Loading: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM. Incubate for 20-60 minutes at 37°C.[21][22]

-

Cell Harvesting (for Flow Cytometry): Wash cells twice with PBS. Detach cells using trypsin, then centrifuge and resuspend the cell pellet in cold PBS.

-

Data Acquisition (Flow Cytometry): Analyze the cells immediately on a flow cytometer. The unoxidized probe fluoresces red, while oxidation shifts its fluorescence to green. An increase in the green fluorescence signal indicates lipid peroxidation.[23]

-